N-(hex-5-yn-1-yl)prop-2-enamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-hex-5-ynylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-5-6-7-8-10-9(11)4-2/h1,4H,2,5-8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTKGLXEXUOUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748800-89-7 | |
| Record name | N-(hex-5-yn-1-yl)prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Routes and Methodologies for N Hex 5 Yn 1 Yl Prop 2 Enamide
Amidation Reactions for Acrylamide (B121943) Moiety Formation
The formation of the acrylamide functional group is a critical step in the synthesis of N-(hex-5-yn-1-yl)prop-2-enamide. This is typically achieved through the creation of a carbon-nitrogen (C-N) bond between an amine and an acryloyl derivative.
Coupling of Hex-5-yn-1-amine (B180460) with Acryloyl Halides or Anhydrides
A prevalent and direct method for synthesizing N-substituted acrylamides involves the reaction of a primary amine with an acryloyl halide, most commonly acryloyl chloride. In the context of this compound synthesis, this involves the nucleophilic acyl substitution of acryloyl chloride with hex-5-yn-1-amine.
The reaction is generally carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction. academie-sciences.fr A base, typically a tertiary amine like triethylamine, is added to neutralize the hydrochloric acid byproduct formed during the reaction. academie-sciences.fr The stoichiometry is carefully controlled, often with a slight excess of the amine or acryloyl chloride, to drive the reaction to completion. researchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
A general representation of this reaction is as follows:
This method is widely adopted due to its efficiency and the commercial availability of the starting materials.
Nickel-Catalyzed Synthesis of Acrylamides from Olefins and Isocyanates
An alternative, though less direct, route to acrylamides is the nickel-catalyzed coupling of α-olefins and isocyanates. organic-chemistry.orgacs.orgacs.org This methodology facilitates carbon-carbon bond formation preferentially at the 2-position of the olefin, yielding α,β-unsaturated amides. organic-chemistry.orgacs.orgacs.orgnih.govnih.gov The use of an N-heterocyclic carbene (NHC) ligand, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), is crucial for achieving high regioselectivity. organic-chemistry.orgacs.org
For the synthesis of a compound structurally related to this compound, this would necessitate the use of a terminal olefin containing the hex-5-yn-1-yl moiety and a suitable isocyanate. The reaction conditions typically involve a nickel(0) catalyst, the NHC ligand, and a solvent like toluene, with the reaction proceeding under an inert atmosphere. acs.org While this method offers a different synthetic approach, its application to the specific target compound is contingent on the availability and synthesis of the appropriately functionalized olefin and isocyanate precursors.
Other Catalytic and Non-Catalytic C-N Bond Formation Strategies
The formation of C-N bonds is a cornerstone of organic synthesis, with various strategies available beyond direct acylation. rsc.org While not as direct for acrylamide synthesis, methods like the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) followed by hydrazinolysis, are fundamental for preparing primary amines. In the context of the target molecule, this method could be employed to synthesize the hex-5-yn-1-amine precursor.
Furthermore, nickel hydride (NiH)-catalyzed hydroamination of unsaturated hydrocarbons represents an emerging strategy for C-N bond formation. rsc.org This approach involves the addition of an amine across a carbon-carbon double or triple bond. While powerful, its direct application to form an acrylamide from an alkyne-containing amine and an acetylene (B1199291) equivalent for the acryloyl part would require significant methodological development.
Strategies for Incorporating the Hex-5-yn-1-yl Alkyne Moiety
The hex-5-yn-1-yl group, with its terminal alkyne, is a key structural feature of the target molecule. The most straightforward strategy for its incorporation is to utilize a pre-functionalized starting material, namely hex-5-yn-1-amine. ambeed.comnih.gov
The synthesis of hex-5-yn-1-amine can be achieved through several routes:
From 5-Hexyn-1-ol (B123273): A common pathway involves the conversion of the hydroxyl group of 5-hexyn-1-ol to a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride in pyridine. prepchem.com The resulting tosylate can then undergo nucleophilic substitution with an azide (B81097) source, followed by reduction of the azide to the primary amine.
Via Phthalimide Synthesis: Another method involves the use of N-(5-hexynyl)phthalimide, which can be treated with hydrazine (B178648) hydrate (B1144303) to yield hex-5-yn-1-amine.
From 5-Hexynyl Halide: Direct reaction of a 5-hexynyl halide (e.g., 5-bromohexyne) with ammonia (B1221849) can also produce the desired amine.
The choice of method depends on factors such as starting material availability, scalability, and desired purity.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the synthesis of this compound, particularly via the direct amidation route, involves careful control of several parameters to maximize yield and minimize side reactions.
| Parameter | Condition | Rationale |
| Temperature | 0 °C to room temperature | The reaction of acryloyl chloride is exothermic; starting at a lower temperature helps to control the reaction rate and prevent polymerization of the acryloyl moiety. academie-sciences.fr |
| Solvent | Anhydrous aprotic solvents (e.g., DCM, THF) | Prevents unwanted side reactions of the highly reactive acryloyl chloride with protic solvents. academie-sciences.fr |
| Base | Tertiary amines (e.g., triethylamine, diisopropylethylamine) | Acts as a scavenger for the HCl produced, driving the equilibrium towards the product and preventing the protonation of the starting amine. academie-sciences.fr |
| Stoichiometry | Near equimolar amounts or a slight excess of one reactant | Precise control of reactant ratios is crucial to ensure complete conversion and avoid purification challenges from unreacted starting materials. A slight excess (e.g., 1.1 equivalents) of the acylating agent is common. researchgate.net |
| Reaction Time | Monitored by TLC or other analytical methods | The reaction is typically allowed to proceed until the starting amine is consumed to ensure maximum yield. |
For nickel-catalyzed routes, optimization would focus on the choice of ligand, catalyst loading, temperature, and reaction time to achieve the desired regioselectivity and yield. acs.org
Purification Methodologies for this compound
Following the synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and the catalyst (if used). A standard purification sequence for the product of the direct amidation reaction would involve:
Quenching: The reaction mixture is typically quenched with water or a dilute aqueous acid to neutralize any remaining base and acryloyl chloride.
Extraction: The product is extracted from the aqueous layer into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. academie-sciences.frprepchem.com
Washing: The organic layer is washed sequentially with a dilute acid (e.g., HCl) to remove any remaining amine, a dilute base (e.g., NaHCO₃) to remove any acidic impurities, and brine to remove residual water. prepchem.com
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. prepchem.com
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator. prepchem.com
Chromatography: If further purification is needed, column chromatography on silica (B1680970) gel is a common technique to isolate the pure product. The choice of eluent would be determined by the polarity of the compound, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.
The purity of the final product would be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Polymerization Mechanisms and Kinetics of N Hex 5 Yn 1 Yl Prop 2 Enamide
Radical Polymerization of the Acrylamide (B121943) Functional Group
The acrylamide functionality in N-(hex-5-yn-1-yl)prop-2-enamide is amenable to radical polymerization, a common and versatile method for synthesizing a wide range of polymers. This process involves the generation of free radicals that initiate a chain reaction, leading to the formation of long polymer chains. The presence of the hex-5-yn-1-yl substituent is expected to influence the polymerization behavior.
Initiation, Propagation, and Termination Kinetics of this compound Radical Polymerization
Investigation of Propagation Rate Coefficients (kp) in Aqueous and Organic Media
The propagation rate coefficient (k_p_) is a critical parameter that describes the rate at which monomer units are added to the growing polymer chain. For N-substituted acrylamides, k_p_ can be significantly influenced by the solvent. ugent.be In aqueous media, hydrogen bonding between water and the amide group can affect the electron density of the double bond and the conformation of the propagating radical, leading to changes in k_p_. For instance, studies on acrylamide (AAm) have shown that k_p_ increases with increasing water content, suggesting that water-mediated hydrogen bonding can facilitate propagation. ugent.beresearchgate.net
Conversely, in organic solvents, the behavior of k_p_ would depend on the specific solvent-monomer interactions. For this compound, the hydrophobic hexynyl chain might lead to different solvation effects compared to smaller N-alkylacrylamides. While specific data is unavailable, a comparative analysis with other N-substituted acrylamides suggests that the nature of the solvent will play a crucial role in determining the propagation kinetics.
As direct experimental data for this compound is not available, the following table provides representative propagation rate coefficients for structurally related N-substituted acrylamides to illustrate the expected range of values.
| Monomer | Solvent | Temperature (°C) | k_p (L mol⁻¹ s⁻¹) |
| N,N-dimethylacrylamide | Water | 25 | ~17,000 |
| N-isopropylacrylamide | Water | 25 | ~45,000 |
| Acrylamide | Water | 25 | ~36,000 |
Interactive Data Table: Filter by monomer or solvent to explore the propagation rate coefficients of related compounds.
Influence of Monomer Concentration, Temperature, and Pressure on Polymerization Kinetics
Pressure is another parameter that can influence polymerization kinetics. An increase in pressure generally leads to an increase in the rate of polymerization and the molecular weight of the polymer. This is due to the negative activation volume for the propagation step, which means that the transition state is more compact than the initial state.
Analysis of Termination Rate Coefficients (kt) and Chain Transfer Effects
Termination is the process by which the growth of a polymer chain is stopped. In radical polymerization, this typically occurs through combination or disproportionation of two propagating radicals. The termination rate coefficient (k_t_) is often diffusion-controlled, especially at higher monomer conversions where the viscosity of the reaction medium increases. For N-substituted acrylamides, the structure of the substituent can influence the mode of termination.
Controlled/Living Radical Polymerization (CRP/LRP) Approaches
Controlled/living radical polymerization (CRP/LRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.
Atom Transfer Radical Polymerization (ATRP) of this compound
Atom Transfer Radical Polymerization (ATRP) is a powerful CRP/LRP method that relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (typically copper-based). uc.edu The application of ATRP to N-substituted acrylamides has been challenging. cmu.eduacs.org The amide functionality can complex with the copper catalyst, leading to a loss of catalytic activity and poor control over the polymerization. cmu.edu
For this compound, successful ATRP would require careful selection of the ligand, initiator, and solvent to minimize these side reactions. The use of highly active catalyst systems and specific ligands, such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN), has shown some success in the ATRP of other acrylamides. researchgate.net However, the terminal alkyne group in the monomer could also potentially interact with the copper catalyst, further complicating the polymerization. nih.govchemrxiv.org This interaction could lead to side reactions, such as coupling of the alkyne moieties, which would result in cross-linking and a loss of control over the polymerization process. Therefore, while theoretically possible, the controlled polymerization of this compound via ATRP would likely require significant optimization to achieve well-defined polymers. rsc.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies
The RAFT process is a versatile method for controlling radical polymerization, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. It is compatible with a wide array of functional monomers, including acrylamides. For a monomer like this compound, RAFT polymerization would be expected to proceed via the acryloyl moiety, preserving the pendant alkyne group for potential post-polymerization modifications, such as "click" chemistry reactions. The selection of an appropriate RAFT agent, typically a thiocarbonylthio compound, would be crucial for achieving good control over the polymerization. However, without experimental data, specifics regarding optimal RAFT agents, reaction kinetics, and the resulting polymer characteristics for this particular monomer remain speculative.
Nitroxide-Mediated Polymerization (NMP) Considerations
NMP is another powerful controlled radical polymerization technique that utilizes a nitroxide mediating agent to control the growth of polymer chains. While NMP is effective for many styrenic and acrylic monomers, its application to N-substituted acrylamides can sometimes be challenging. The success of NMP for this compound would depend on factors such as the choice of nitroxide and initiator, as well as the polymerization temperature. In the absence of dedicated research, it is not possible to provide details on the feasibility or specific conditions for the NMP of this compound.
Photopolymerization of this compound
Photopolymerization, or light-induced polymerization, offers spatial and temporal control over the polymerization process. The acrylamide group in this compound is susceptible to radical photopolymerization in the presence of a suitable photoinitiator. This method could potentially be used to create crosslinked networks if the alkyne groups were also involved in the reaction, or to produce functional surfaces and materials. Research on the photopolymerization of acrylamides is extensive, but specific studies involving this compound, including data on photopolymerization rates and monomer conversion, are not documented.
Stereochemical Control in Polymerization of this compound
Achieving stereochemical control during the polymerization of vinyl monomers is a significant challenge but can lead to polymers with unique properties. For N-substituted acrylamides, the stereochemistry of the resulting polymer (tacticity) can be influenced by factors such as the solvent, temperature, and the use of Lewis acids or chiral catalysts. While there is research on the stereocontrolled polymerization of other acrylamides, no such studies have been reported for this compound. Therefore, information on the potential to control the tacticity of poly(this compound) and the impact of stereochemistry on its properties is not available.
Post Polymerization Functionalization Via Click Chemistry and Orthogonal Reactions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Poly[N-(hex-5-yn-1-yl)prop-2-enamide] Derivatives
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, reliability, and orthogonality. rsc.org This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097), facilitated by a copper(I) catalyst. rsc.orgnih.gov For poly[this compound], the pendant hexynyl groups serve as readily available handles for CuAAC, enabling the covalent attachment of any molecule that can be functionalized with an azide group. nih.govresearchgate.net This method is widely used for the functionalization of polymeric materials due to its straightforward nature and broad functional group tolerance. rsc.orgresearchgate.net
Achieving high conjugation efficiency in CuAAC reactions involving polymers requires careful optimization of several parameters. The catalytic system is central to the reaction's success. The active catalyst is the copper(I) ion, which is often generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.govnih.gov
The choice of ligand to stabilize the Cu(I) oxidation state is critical, as it prevents catalyst disproportionation and enhances reaction rates. Ligands such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are commonly employed, particularly in aqueous media for bioconjugation. nih.govmdpi.com The solvent system also plays a significant role; while many organic solvents can be used, mixtures of water with solvents like DMF or t-BuOH are often employed for conjugating biomolecules. nih.govresearchgate.net Reaction conditions such as temperature, reactant concentrations, and catalyst loading must be fine-tuned to maximize the degree of functionalization without causing polymer degradation or aggregation. nih.govnih.gov For instance, excess alkyne concentrations (above 5 mM) can inhibit the reaction when using a Cu-THPTA catalyst system in water. nih.gov
Table 1: Key Parameters for Optimization of CuAAC on Alkyne-Functionalized Polymers
| Parameter | Common Reagents/Conditions | Considerations |
|---|---|---|
| Copper Source | CuSO₄·5H₂O, CuI, CuBr | CuSO₄ is common for in situ reduction in aqueous systems. nih.gov |
| Reducing Agent | Sodium Ascorbate (NaAsc) | Essential for reducing Cu(II) to the active Cu(I) state. nih.gov |
| Ligand | THPTA, TBTA, Bathophenanthroline | Stabilizes Cu(I), improves solubility, and accelerates the reaction. nih.govmdpi.com |
| Solvent | DMF, THF, Water, t-BuOH/H₂O mixtures | Solvent choice affects polymer solubility and reaction kinetics. nih.govresearchgate.net |
| Temperature | Room Temperature to ~60 °C | Mild temperatures are typical, but can be raised to improve rates. researchgate.net |
| Concentration | 0.5 mol % catalyst loading is common | High concentrations of substrates or inhibitors (e.g., thiols) can affect efficiency. nih.govnih.gov |
This table is generated based on general findings in CuAAC polymer conjugation and bioconjugation literature.
A major advantage of using CuAAC for modifying poly[this compound] is its exceptional compatibility with a vast range of azide-functionalized molecules, including sensitive biological structures. The reaction proceeds under mild, often aqueous, conditions, preserving the integrity and function of biomolecules. mdpi.com This has enabled the conjugation of peptides, proteins, nucleic acids, and carbohydrates to polymer scaffolds. mdpi.commdpi.com
For example, azide-modified peptides can be "clicked" onto alkyne-bearing polymers to create peptide-polymer conjugates. mdpi.com Similarly, azide-terminated polymers, such as polyethylene (B3416737) glycol (PEG), can be grafted onto the poly[this compound] backbone to create graft copolymers with altered solubility and physicochemical properties. The modularity of this approach allows for the creation of a large library of functional materials from a single parent polymer. nih.gov The high efficiency of the reaction ensures that even at low concentrations, significant functionalization can be achieved, which is crucial when working with precious or delicate biomolecules. nih.gov
Copper-Free Click Chemistry Approaches
While CuAAC is highly effective, the potential cytotoxicity of the copper catalyst can be a limitation for certain in vivo and biological applications. utwente.nl This has spurred the development of copper-free click chemistry alternatives that retain the high efficiency and specificity of the azide-alkyne cycloaddition without the need for a metal catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most prominent copper-free variant, relying on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide. nih.gov The reaction's driving force comes from the release of ring strain in the cyclooctyne upon forming the triazole product. mcmaster.ca This reaction proceeds rapidly at physiological temperatures and without any catalyst, making it highly bioorthogonal and suitable for modifying biomolecules and polymers in sensitive environments, including living cells. researchgate.net
To functionalize poly[this compound] via SPAAC, the roles of the reactants are inverted compared to CuAAC. The polymer's pendant terminal alkyne would first need to be reacted with an azide-functionalized strained cyclooctyne derivative, or more commonly, the azide-functionalized molecule of interest would be reacted with a polymer bearing strained cyclooctyne groups. While direct SPAAC on the terminal alkyne of the title polymer is not the standard approach, the polyacrylamide backbone could theoretically be synthesized from monomers containing strained alkynes. This strategy has been used to decorate, link, and crosslink a variety of polymer chains for numerous applications. nih.gov
Table 2: Comparison of Common Strained Cyclooctynes for SPAAC
| Cyclooctyne | Abbreviation | Key Features |
|---|---|---|
| Dibenzoannulated cyclooctyne | DIBO / DBCO | High stability and reactivity; widely used. mcmaster.ca |
| Difluorinated cyclooctyne | DIFO | Fast reaction kinetics; good stability. |
This table is generated based on general findings in SPAAC literature. mcmaster.ca
Tetrazine-alkyne ligation, an inverse-electron-demand Diels-Alder (iEDDA) reaction, stands out for its exceptionally fast reaction kinetics, often orders of magnitude faster than both CuAAC and SPAAC. nih.govnih.gov The reaction occurs between an electron-deficient tetrazine and an electron-rich or strained dienophile, such as a terminal alkyne. nih.gov This ligation is catalyst-free, highly specific, and produces only stable nitrogen gas as a byproduct, making it an excellent choice for bioorthogonal applications. nih.gov
The terminal alkyne groups on poly[this compound] can serve as dienophiles for reaction with tetrazine-functionalized molecules. This would enable rapid and efficient functionalization of the polymer under mild, physiological conditions. The extreme speed and selectivity of the tetrazine ligation make it a powerful tool for applications requiring rapid conjugation or for labeling systems where low concentrations of reactants are necessary. nih.gov
Thiol-Ene/Yne Reactivity of this compound and its Polymers
Thiol-click reactions, including thiol-ene and thiol-yne additions, offer another robust pathway for polymer functionalization. These reactions involve the addition of a thiol (R-SH) across a double (ene) or triple (yne) bond.
The pendant terminal alkyne groups of poly[this compound] are ideal substrates for the thiol-yne reaction. This reaction can proceed via two primary mechanisms: a radical-mediated pathway or a nucleophilic Michael addition.
Radical Thiol-Yne Addition : Initiated by light (photoinitiation) or heat, a thiol can add twice across the alkyne, resulting in a dithioether cross-link. This method is highly efficient for creating polymer networks or for dense surface functionalization. rsc.org
Nucleophilic Thiol-Yne Michael Addition : In the presence of a base or nucleophilic catalyst, a thiol adds once across an electron-deficient alkyne. While the hexynyl group is not strongly electron-deficient on its own, this pathway is highly relevant for analogous structures like propiolamides, where the addition is often irreversible. acs.org
The acrylamide (B121943) group of the monomer itself, this compound, contains a double bond that is susceptible to thiol-ene Michael addition. However, during polymerization, this double bond is consumed to form the polymer backbone. The backbone itself is generally considered unreactive towards thiol-ene chemistry. The primary focus for post-polymerization modification via thiol chemistry is therefore the pendant alkyne group. Sequential thiol-yne reactions have been successfully used to modify analogous poly(N-isopropylacrylamide) polymers, demonstrating the utility of this approach for the polyacrylamide family. usm.edu
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Poly[this compound] |
| Copper(II) sulfate |
| Sodium ascorbate |
| Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol (TBTA) |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |
| Polyethylene glycol (PEG) |
| Dibenzoannulated cyclooctyne (DIBO/DBCO) |
| Difluorinated cyclooctyne (DIFO) |
| Bicyclononyne (BCN) |
| Poly(N-isopropylacrylamide) |
Photoinitiated Thiol-Yne Additions
The thiol-yne reaction is a powerful tool for polymer functionalization, known for its high efficiency and tolerance to a wide range of functional groups. When initiated by UV light in the presence of a suitable photoinitiator, the reaction proceeds via a free-radical mechanism. This process typically involves the sequential addition of two thiol molecules across the alkyne's triple bond.
The reaction with the pendant alkyne of a polymer derived from this compound proceeds in two main steps. First, a thiyl radical, generated from a thiol by the photoinitiator, adds to the alkyne, forming a vinyl sulfide (B99878) radical. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding a vinyl sulfide and a new thiyl radical, which continues the chain reaction. A second addition of a thiyl radical to the vinyl sulfide can occur, leading to a dithioether product. The radical-mediated nature of this reaction makes it highly efficient and allows for rapid modifications under mild conditions. acs.org The process is generally insensitive to the presence of water or other protic solvents, a significant advantage for modifications in various media. acs.org
Table 1: Key Features of Photoinitiated Thiol-Yne Addition
| Feature | Description |
| Mechanism | Free-radical chain reaction |
| Initiation | UV light and a photoinitiator |
| Reactants | Polymer with pendant alkyne, Thiol |
| Products | Vinyl sulfide (mono-addition), Dithioether (di-addition) |
| Key Advantages | High efficiency, mild conditions, functional group tolerance, rapid reaction rates |
Conjugate Addition to the Acrylamide Moiety for Post-Functionalization
The acrylamide group within the polymer serves as an excellent Michael acceptor, susceptible to nucleophilic conjugate addition. This reaction provides a straightforward method for introducing functional molecules without altering the polymer backbone. Thiols and amines are common nucleophiles used for this purpose due to their high reactivity towards the electron-deficient double bond of the acrylamide.
The reaction, often catalyzed by a mild base, involves the addition of a nucleophile (e.g., a thiol) across the carbon-carbon double bond of the acrylamide moiety. acs.org This forms a stable carbon-sulfur bond and converts the acrylamide into a functionalized propionamide (B166681) derivative. The process is highly chemoselective, typically proceeding at room temperature in aqueous or organic solvents. acs.org This method has been widely used to immobilize biomolecules, such as peptides containing cysteine residues, onto hydrogel scaffolds. acs.orgnih.gov The ability to precisely control the degree of functionalization by adjusting stoichiometry makes this a valuable tool for creating materials with tailored biological or chemical properties. rsc.orgacs.orgrsc.org
Table 2: Conjugate Addition to Polymerized Acrylamide
| Parameter | Details |
| Reaction Type | Michael-type conjugate addition |
| Reactive Site | Carbon-carbon double bond of the acrylamide |
| Typical Nucleophiles | Thiols, Amines |
| Conditions | Mild, often base-catalyzed, room temperature |
| Outcome | Covalent functionalization of the polymer side chain |
Other Alkyne-Specific Reactions in Polymer Functionalization
Beyond the thiol-yne click reaction, the terminal alkyne of the this compound unit is amenable to a range of other chemical transformations, particularly those involving metal catalysis.
Gold-Catalyzed Activation and Transformations of Alkyne Moieties
Gold(I) complexes are exceptionally effective catalysts for the electrophilic activation of alkynes. nih.govrsc.org This activation renders the alkyne susceptible to attack by a wide variety of nucleophiles. In the context of a polymer derived from this compound, a homogeneous gold catalyst can coordinate to the pendant alkyne, forming a highly electrophilic η²-[AuL]⁺-activated intermediate. nih.gov This intermediate can then undergo various transformations.
One such transformation is hydroarylation, where an electron-rich aromatic ring acts as the nucleophile, leading to the formation of a carbon-carbon bond and the introduction of an aryl group onto the polymer side chain. acs.orgusm.edu Another possibility is hydration, where water acts as the nucleophile, ultimately yielding a ketone. These gold-catalyzed reactions are valued for their mild conditions, high chemoselectivity, and broad functional group tolerance, providing a sophisticated method for polymer modification. nih.gov
Table 3: Gold-Catalyzed Alkyne Transformations
| Transformation | Nucleophile | Product |
| Hydroarylation | Arene | Aryl-substituted alkene |
| Hydration | Water | Ketone |
| Alkoxylation | Alcohol | Enol ether or Ketal |
Enamide-Alkyne Cycloisomerization Strategies
The this compound unit contains both an enamide (the acrylamide) and an alkyne, setting the stage for intramolecular cyclization reactions. Enamides can act as versatile synthons in cyclization processes. nih.gov When the pendant alkyne is activated by a transition metal catalyst, such as gold(I) or platinum(II), it becomes electrophilic. The enamide can then act as an internal nucleophile, attacking the activated alkyne. nih.gov
This intramolecular attack can lead to the formation of various nitrogen-containing heterocyclic structures, effectively creating a cyclic motif as part of the polymer's side chain. The specific outcome of the cycloisomerization depends on the reaction conditions and the nature of the catalyst, but it offers a pathway to significantly alter the polymer's structure and properties by introducing rigid, cyclic components. nih.gov
Design and Fabrication of Advanced Polymeric Materials and Bioconjugates
Synthesis of Linear and Branched Poly[N-(hex-5-yn-1-yl)prop-2-enamide] Copolymers
The synthesis of linear polymers from this compound would typically be achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT polymerization is well-suited for acrylamide-type monomers and would allow for precise control over the molecular weight and dispersity of the resulting polymer chains, yielding well-defined linear polymers with pendant alkyne groups.
Copolymerization of this compound with other vinyl monomers (e.g., N-isopropylacrylamide or acrylic acid) could be employed to tailor the properties of the resulting linear copolymers. For instance, incorporating a temperature-responsive monomer could impart stimuli-responsive behavior.
The creation of branched architectures could be approached by utilizing the pendant alkyne groups for post-polymerization modification. A linear poly[this compound] could be reacted with a molecule containing multiple azide (B81097) functionalities, leading to the formation of branched structures through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.
Formation of Crosslinked Networks and Hydrogels from this compound Monomers
Hydrogels based on this compound could be fabricated through two primary strategies. The first involves the standard free-radical polymerization of the monomer in the presence of a difunctional cross-linking agent, such as N,N'-methylenebis(acrylamide) (MBAA). nih.govacs.org The concentration of the cross-linker would directly influence the mechanical properties and swelling ratio of the resulting hydrogel. nih.gov
A second, more versatile approach would leverage the pendant alkyne groups. A linear polymer of this compound could be cross-linked by adding a molecule containing at least two azide groups. The CuAAC reaction would form stable triazole cross-links, creating a well-defined network. researchgate.net This method allows for the decoupling of polymerization and cross-linking steps, offering greater control over the final hydrogel structure. Such hydrogels, composed of cross-linked polyacrylamide chains, are known for their ability to absorb and retain large amounts of water. researchgate.netmdpi.com
Development of Block, Graft, and Star Polymer Architectures Incorporating this compound Units
The functional groups of this compound are highly conducive to the synthesis of complex polymer architectures.
Block Copolymers: A linear poly[this compound] synthesized via RAFT polymerization could serve as a macro-chain transfer agent (macro-CTA) to initiate the polymerization of a second monomer, resulting in a diblock copolymer. This would produce well-defined structures with one block containing pendant alkyne groups.
Graft Copolymers: A "grafting-to" approach could involve reacting an azide-terminated polymer with the pendant alkyne groups along the backbone of poly[this compound]. Conversely, a "grafting-from" method would involve modifying the alkyne groups to create initiation sites for the growth of new polymer chains.
Star Polymers: A multi-functional core molecule containing several initiation sites could be used to grow multiple poly[this compound] arms simultaneously, forming a star polymer. Alternatively, linear, pre-formed polymer chains could be attached to a multi-azide functional core via click chemistry.
Peptide-Polymer Conjugates and Peptide-Based Polymeric Materials
The terminal alkyne on the side chains of poly[this compound] is an ideal handle for creating peptide-polymer conjugates. Using the highly efficient and selective CuAAC click reaction, peptides that have been modified to contain an azide group (e.g., at the N-terminus or on a lysine (B10760008) side chain) can be covalently attached to the polymer backbone. nih.govrsc.org This "grafting-to" method is advantageous because it allows for the separate synthesis and purification of both the polymer and the peptide before conjugation. sigmaaldrich.com This strategy can be used to combine the biological function of a peptide with the advantageous properties of a synthetic polymer. acs.org
| Conjugation Strategy | Description | Key Reactants |
| Convergent ("Grafting-to") | A pre-synthesized polymer and a pre-synthesized peptide are reacted together. | Azide-modified peptide, Alkyne-functional polymer, Copper(I) catalyst. researchgate.net |
| Divergent ("Grafting-from") | A peptide is modified with an initiator, and the polymer is grown directly from the peptide. | Peptide-macroinitiator, this compound monomer. acs.org |
Nucleic Acid-Polymer Conjugates
Similar to peptide conjugation, nucleic acids (DNA or RNA) or their analogs like peptide nucleic acids (PNA) can be conjugated to poly[this compound]. An oligonucleotide can be synthesized with a terminal azide modification. This azide-functionalized nucleic acid can then be "clicked" onto the alkyne-bearing polymer backbone. researchgate.net This approach allows for the creation of materials that combine the recognition capabilities of nucleic acids with the physical properties of the polymer, potentially for applications in biosensing or gene delivery.
Surface Functionalization and Coating Applications using this compound Polymers
Polymers of this compound could be used to functionalize surfaces through a "grafting-to" approach. A surface could first be treated to introduce azide groups. The alkyne-functional polymer could then be covalently attached to the surface via the CuAAC reaction. This would create a polymer brush coating, where the polymer chains are densely packed and extend from the surface. Such coatings can be used to alter the surface properties, for example, to improve biocompatibility or to introduce specific binding sites for subsequent immobilization of biomolecules like proteins or peptides.
Stimulus-Responsive Poly[this compound] Systems
To create stimulus-responsive systems, this compound would likely be copolymerized with a functional monomer that imparts responsiveness to external stimuli like pH or temperature. rsc.orgnih.gov For example:
Temperature-Responsiveness: Copolymerization with N-isopropylacrylamide (NIPAm) would yield a polymer that exhibits a lower critical solution temperature (LCST). Below this temperature, the polymer is soluble in water, while above it, the polymer chains collapse and aggregate. mdpi.com
pH-Responsiveness: Incorporating monomers with acidic (e.g., acrylic acid) or basic (e.g., dimethylaminoethyl methacrylate) groups would make the polymer's conformation and solubility dependent on the pH of the surrounding environment. mdpi.commdpi.com
The pendant alkyne groups on these copolymers would remain available for further functionalization, allowing for the design of "smart" materials that can both respond to their environment and present specific chemical functionalities.
Spectroscopic and Chromatographic Characterization of Poly N Hex 5 Yn 1 Yl Prop 2 Enamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of a polymer. Both ¹H and ¹³C NMR are utilized to confirm the successful polymerization of the N-(hex-5-yn-1-yl)prop-2-enamide monomer and to probe the microstructure of the resulting polymer.
In the ¹H NMR spectrum of a representative alkyne-functionalized polyacrylamide, the disappearance of the sharp vinyl proton signals from the monomer (typically observed between 5.5 and 6.5 ppm) is a primary indicator of polymerization. The resulting polymer spectrum is characterized by broad resonances corresponding to the protons in the polymer backbone and the side chains. The broadness of the peaks is a consequence of the restricted mobility of the nuclei within the polymer chain.
Similarly, ¹³C NMR spectroscopy can confirm the polymer structure. The disappearance of the sp² carbon signals of the monomer's vinyl group and the appearance of new sp³ carbon signals from the polymer backbone are key indicators of successful polymerization. The chemical shifts of the carbonyl carbon and the carbons in the hexynyl side chain can also provide valuable information about the polymer's local environment.
Table 1: Representative ¹H NMR Chemical Shifts for a Poly[N-(alkynyl)acrylamide]
| Proton | Typical Chemical Shift (ppm) |
|---|---|
| Polymer Backbone (-CH₂-CH-) | 1.2 - 2.5 (broad) |
| Side Chain (-NH-CH ₂-) | 3.1 - 3.4 (broad) |
| Side Chain (-CH ₂-)n | 1.4 - 1.7 (broad) |
| Terminal Alkyne (-C≡CH ) | 1.9 - 2.2 (broad) |
Note: The exact chemical shifts can vary depending on the solvent, temperature, and polymer concentration.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a polymer. libretexts.org These methods are particularly useful for confirming the presence of the characteristic amide and alkyne functionalities in poly[this compound].
In the IR spectrum, the polymerization can be monitored by the disappearance of the C=C stretching vibration of the acrylamide (B121943) monomer, which is typically found around 1635 cm⁻¹. Key characteristic peaks for the polymer include:
N-H stretching: A broad band around 3300-3500 cm⁻¹ indicates the presence of the amide N-H bond.
C=O stretching (Amide I): A strong absorption band around 1650 cm⁻¹ is characteristic of the amide carbonyl group.
N-H bending (Amide II): A band around 1540 cm⁻¹ arises from the N-H bending vibration coupled with C-N stretching.
C≡C stretching: A weak to medium band in the region of 2100-2260 cm⁻¹ confirms the presence of the alkyne group. libretexts.org
≡C-H stretching: A sharp, narrow band around 3260-3330 cm⁻¹ is indicative of the terminal alkyne C-H bond. libretexts.org
Raman spectroscopy is particularly sensitive to non-polar bonds and can be a powerful tool for analyzing the C≡C triple bond in the polymer side chain, which often gives a stronger signal in Raman than in IR.
Table 2: Characteristic IR Absorption Bands for Poly[this compound]
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3500 (broad) |
| ≡C-H | Stretching | ~3300 (sharp) |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C≡C | Stretching | 2100 - 2260 (weak) |
| C=O | Stretching (Amide I) | ~1650 (strong) |
Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. nih.gov The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column packing material and therefore elute faster, while smaller molecules penetrate the pores to a greater extent and have a longer retention time. nih.gov
GPC analysis provides crucial information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer where all chains have the same length. For synthetic polymers, the PDI is always greater than 1.
The choice of eluent and calibration standards is critical for accurate GPC analysis. For poly[this compound], a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) containing a salt like lithium bromide (LiBr) is often used to suppress aggregation and interactions between the polymer and the column material. Polystyrene or poly(methyl methacrylate) standards are commonly used for calibration.
Table 3: Representative GPC Data for a Synthesized Alkyne-Functionalized Polyacrylamide
| Parameter | Value |
|---|---|
| Number-Average Molecular Weight (Mn) | 25,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 45,000 g/mol |
Mass Spectrometry (MS) Techniques for Polymer End-Group Analysis and Oligomers
Mass spectrometry (MS) has become an increasingly important tool for the detailed structural analysis of polymers, particularly for identifying end groups and characterizing oligomeric species. jeol.comjeol.com Soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are essential for analyzing large, non-volatile polymer molecules without causing significant fragmentation. nih.gov
By obtaining high-resolution mass spectra, the elemental composition of the repeating monomer unit and the end groups can be determined. jeol.com The mass of a polymer ion can be represented by the equation:
M = (n × M_repeat) + M_end1 + M_end2 + M_adduct
where:
M is the measured mass of the polymer ion
n is the degree of polymerization
M_repeat is the mass of the repeating monomer unit
M_end1 and M_end2 are the masses of the two end groups
M_adduct is the mass of the cationizing agent (e.g., Na⁺, K⁺)
Analysis of the mass spectrum reveals series of peaks, where each peak corresponds to a polymer chain of a specific length, and the mass difference between adjacent peaks corresponds to the mass of the monomer unit. This allows for the confirmation of the polymer's identity and the elucidation of the end-group structures, which provides valuable insights into the polymerization mechanism. cmu.edu For instance, the end groups will be fragments of the initiator used in the polymerization.
Table 4: Hypothetical MALDI-TOF-MS Data for an Oligomer of Poly[this compound]
| Degree of Polymerization (n) | Calculated Mass (Da) | Observed m/z ([M+Na]⁺) |
|---|---|---|
| 10 | 1553.9 | 1576.9 |
| 11 | 1705.0 | 1728.0 |
| 12 | 1856.1 | 1879.1 |
Assumptions: Initiator fragments as end groups and sodium (Na⁺) as the adduct ion. The mass of the repeating monomer this compound (C₉H₁₃NO) is 151.1 Da.
Theoretical and Computational Investigations of N Hex 5 Yn 1 Yl Prop 2 Enamide Systems
Molecular Dynamics Simulations of Polymer Conformation and Interactions
Molecular dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. For poly(N-(hex-5-yn-1-yl)prop-2-enamide), MD simulations can provide critical insights into the polymer's three-dimensional structure, its dynamic behavior, and its interactions with other molecules or surfaces.
The presence of the polar amide group suggests the potential for significant hydrogen bonding, both intramolecularly between different parts of the same chain and intermolecularly with solvent molecules or other polymer chains. nih.gov MD simulations can elucidate the extent and lifetime of these hydrogen bonds, which are crucial in determining properties like solubility and the formation of secondary structures. Combining MD with practical experiments has been shown to successfully explore and predict these interactions. nih.gov
Furthermore, MD simulations are invaluable for studying the behavior of these polymers in different environments. For example, simulations can model the adsorption and conformation of polymer chains on various surfaces, such as nanoparticles or thin films. mdpi.com This is particularly relevant for applications in surface functionalization, where the terminal alkyne groups might be used to "click" the polymer onto an azide-functionalized surface. The simulations can predict the binding energy and the spatial arrangement of the polymer on the substrate. In hydrogel applications, MD can reveal how water content affects the polymer network's elastic response and thermal properties. researchgate.netuq.edu.au
Table 1: Hypothetical MD Simulation Parameters for Poly(this compound) in Aqueous Solution
| Parameter | Value/Condition | Significance |
|---|---|---|
| Force Field | CHARMM36 / GROMOS54a7 | Defines the potential energy function for atoms, bonds, angles, and dihedrals. |
| Simulation Box | Cubic, 10x10x10 nm | Contains the polymer chain and solvent molecules for the simulation. |
| Solvent | TIP3P Water Model | Explicitly models the aqueous environment. |
| Temperature | 300 K | Simulates behavior at room temperature. |
| Pressure | 1 bar | Maintains standard atmospheric pressure. |
| Simulation Time | 200 ns | Duration over which the system's dynamics are observed. |
| Analyzed Property | Radius of Gyration (Rg) | Measures the compactness of the polymer coil. |
| Analyzed Property | Hydrogen Bond Count | Quantifies interactions between the polymer's amide groups and water. |
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing reaction mechanisms, predicting reaction energies, and determining the structures of transition states. For this compound, DFT is essential for understanding the intricacies of its polymerization and subsequent chemical modifications.
The polymerization of the acrylamide (B121943) moiety can proceed via different mechanisms, such as free-radical or controlled radical polymerization. DFT calculations can map out the potential energy surface for the addition of a monomer to a growing polymer chain. This involves identifying the transition state for the propagation step and calculating its activation energy, which provides a measure of the reaction rate. researchgate.netnih.gov Computational studies on the reaction of acrylamide with thiols have demonstrated that DFT can effectively model Michael addition reactions, which are mechanistically similar to the propagation step in anionic polymerization. researchgate.netnih.govnih.gov These studies analyze how the electronic properties of the reactants, such as the distribution of frontier molecular orbitals (HOMO and LUMO), influence reactivity. researchgate.net
Moreover, the terminal alkyne group is a versatile functional handle, most notably for the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) "click" reactions. DFT calculations can be employed to investigate the mechanism of this reaction in detail. mcmaster.ca For the CuAAC reaction, DFT can elucidate the catalytic cycle, including the coordination of the copper catalyst to the alkyne, the formation of the copper acetylide, and the subsequent steps leading to the triazole ring. For SPAAC, DFT can quantify the degree of ring strain in a cyclooctyne (B158145) reagent and calculate the activation barrier for its reaction with an azide (B81097), explaining the reaction's high efficiency without a catalyst. mcmaster.ca
Table 2: Representative DFT-Calculated Energies for Key Reaction Steps
| Reaction Step | System | Calculated Parameter | Hypothetical Value (kcal/mol) |
|---|---|---|---|
| Radical Propagation | Acrylamide + Propagating Radical | Activation Energy (Ea) | 5 - 8 |
| Michael Addition | Acrylamide + Nucleophile (e.g., R-S⁻) | Activation Energy (Ea) | 10 - 15 researchgate.netnih.gov |
| CuAAC Click Reaction | Terminal Alkyne + Azide + Cu(I) | Overall Reaction Enthalpy (ΔH) | -55 to -65 |
| SPAAC Click Reaction | Terminal Alkyne + Strained Cyclooctyne | Activation Energy (Ea) | 12 - 16 mcmaster.ca |
Kinetic Modeling and Simulation of Polymerization Processes
Kinetic modeling and simulation provide a bridge between the molecular-level insights from DFT and the macroscopic outcomes of a polymerization reaction. mdpi.com These models use rate constants for individual reaction steps (initiation, propagation, termination, and transfer) to predict properties like monomer conversion, polymerization rate, and the evolution of molecular weight distribution over time. researchgate.netscispace.com
For this compound, which can be polymerized using controlled radical polymerization (CRP) techniques like ATRP or RAFT, kinetic simulations are particularly valuable. cmu.eduresearchgate.net These processes involve complex equilibria between active and dormant species. mdpi.com Monte Carlo simulations can be used to track individual polymer chains as they grow, providing detailed information about the microstructure of the resulting polymer. researchgate.netacs.org Alternatively, deterministic models based on sets of differential equations (population balance equations) can be solved to predict the average properties of the polymer population. researchgate.net
A kinetic model for the polymerization of this monomer would include the following key reactions:
Initiation: Formation of the initial radical species.
Propagation: Addition of monomer units to the growing chain.
Termination: Combination or disproportionation of two growing chains.
Chain Transfer: Transfer of the radical to a monomer, solvent, or chain transfer agent.
Simulations can predict how changing reaction conditions—such as initial monomer concentration, initiator concentration, or temperature—will affect the final polymer properties. cmu.eduresearchgate.net This predictive capability is crucial for optimizing synthesis protocols to achieve desired molecular weights and low polydispersity indices (PDIs), which are hallmarks of controlled polymerization. cmu.edu
Table 3: Key Parameters in a Kinetic Model for Controlled Radical Polymerization
| Parameter | Symbol | Description | Typical Range of Values (L mol⁻¹ s⁻¹) |
|---|---|---|---|
| Propagation Rate Constant | k_p | Rate of monomer addition to the active polymer chain. | 10² - 10⁴ |
| Termination Rate Constant | k_t | Rate of reaction between two active chains leading to termination. | 10⁶ - 10⁸ |
| Activation Rate Constant | k_act | Rate of conversion from a dormant species to an active radical. cmu.edu | 10⁻² - 10¹ |
| Deactivation Rate Constant | k_deact | Rate of conversion from an active radical to a dormant species. scispace.com | 10⁵ - 10⁸ |
| Chain Transfer Constant | C_tr | Ratio of the rate of chain transfer to the rate of propagation. | 10⁻⁵ - 10⁻² (Dimensionless) |
Structure-Property Relationship Predictions for this compound Derived Materials
A major goal of computational polymer science is to predict the macroscopic properties of a material based solely on its chemical structure. nih.govtandfonline.com This is often achieved through Quantitative Structure-Property Relationship (QSPR) models. aip.org For materials derived from this compound, these models can predict key thermal and mechanical properties before the polymer is ever synthesized, saving significant time and resources. aip.org
Modern approaches often use machine learning algorithms, such as graph convolutional networks (GCNs), trained on large datasets of known polymers. acs.orgnih.gov These models learn the complex correlations between a monomer's structural features—like chain rigidity, molecular interactions, and the presence of functional groups—and properties such as the glass transition temperature (Tg), melting temperature (Tm), density (ρ), and elastic modulus (E). acs.orgnih.gov For poly(this compound), the model would consider the contributions of the flexible hexyl spacer, the polar amide group, and the rigid alkyne terminus.
The presence of the terminal alkyne is particularly significant as it allows for post-polymerization modification, such as cross-linking. By reacting the alkyne groups on different polymer chains with a dithiol (via thiol-yne reaction) or a diazide linker (via CuAAC), a cross-linked network can be formed. nih.gov Molecular simulations can be used to model this cross-linking process and predict the mechanical properties of the resulting thermoset material. uq.edu.au For example, simulations can subject a virtual sample of the cross-linked material to tensile or shear strain to calculate its Young's modulus, shear modulus, and ultimate strength, providing a rational basis for designing customized materials. advancedsciencenews.comuq.edu.au
Table 4: Predicted Properties of this compound Derived Polymers via QSPR
| Material | Predicted Property | Hypothetical Value | Influencing Structural Feature |
|---|---|---|---|
| Linear Polymer | Glass Transition Temp. (Tg) | 45 - 65 °C | Flexible hexyl chain, polar amide interactions. nih.gov |
| Linear Polymer | Density (ρ) | 1.05 - 1.15 g/cm³ | Amide group increases density compared to polyolefins. acs.org |
| Cross-linked Network | Young's Modulus (E) | 0.5 - 2.0 GPa | Dependent on cross-link density via the alkyne group. aip.org |
| Cross-linked Network | Thermal Conductivity | 0.30 - 0.45 W/(m·K) | Chemical cross-linking can enhance heat transfer pathways. researchgate.net |
| Linear Polymer | Solubility Parameter | 20 - 23 (J/cm³)¹/² | Dominated by the polarity of the repeating amide unit. |
Future Outlook and Emerging Research Frontiers
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of polymers with precisely controlled architectures and functionalities is paramount for their application in high-tech fields. Flow chemistry and automated synthesis are at the forefront of achieving this control and efficiency. acs.orgyoutube.com
The integration of N-(hex-5-yn-1-yl)prop-2-enamide into flow chemistry setups offers numerous advantages over traditional batch polymerization. acs.org Continuous flow reactors provide excellent heat and mass transfer, leading to better control over polymerization kinetics, reduced reaction times, and improved batch-to-batch reproducibility. youtube.comresearchgate.net For instance, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), which are compatible with acrylamide (B121943) monomers, can be readily adapted to flow systems. research.csiro.aursc.org This would enable the synthesis of well-defined homopolymers of this compound or its block copolymers with other monomers, all while maintaining the pendant alkyne functionality for subsequent modifications. rsc.org The ability to precisely control the residence time in a flow reactor allows for the fine-tuning of molecular weight and dispersity. youtube.com
Furthermore, automated synthesis platforms , often employing liquid-handling robotics, are revolutionizing the discovery of new polymeric materials. specialchem.comresearchwithrutgers.comnih.gov These platforms can perform high-throughput screening of reaction conditions and monomer compositions, rapidly generating large libraries of polymers with diverse properties. chemspeed.comresearchgate.net By incorporating this compound into such automated systems, researchers can systematically investigate the influence of its concentration on polymer properties. This automated approach accelerates the discovery of new materials for specific applications, a process that would be significantly more laborious and time-consuming with manual methods. specialchem.com The combination of flow chemistry and automated synthesis provides a powerful toolkit for creating a new generation of "smart" materials based on this compound.
| Parameter | Advantage in Flow Chemistry |
| Heat & Mass Transfer | Superior control, leading to more uniform polymers. |
| Reproducibility | High batch-to-batch consistency. acs.org |
| Safety | Enhanced safety for handling reactive chemicals. |
| Scalability | Easier to scale up from laboratory to industrial production. |
Development of Novel Bioorthogonal Reactions for this compound Polymers
The pendant alkyne group of poly(this compound) is a gateway for a multitude of post-polymerization modifications via "click chemistry," particularly bioorthogonal reactions. These reactions are highly specific, efficient, and can be performed in complex biological environments without interfering with native biochemical processes. ru.nlchimia.ch
The most well-established bioorthogonal reaction for this polymer is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . rsc.orgnih.gov This reaction allows for the covalent attachment of a wide array of azide-functionalized molecules, including fluorescent dyes, peptides, carbohydrates, and drugs. This versatility enables the creation of custom bioconjugates for applications in bioimaging, diagnostics, and targeted drug delivery. rsc.org
Beyond the classic CuAAC, research is focused on developing novel bioorthogonal reactions that expand the toolkit for functionalizing alkyne-containing polymers. researchgate.netnih.gov This includes the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , which circumvents the need for a potentially cytotoxic copper catalyst, making it more suitable for applications in living systems. escholarship.orgnih.gov Additionally, the inverse-electron-demand Diels-Alder (iEDDA) reaction between alkynes and tetrazines offers exceptionally fast kinetics, which is advantageous for rapid labeling applications. nih.govcam.ac.uk The development of mutually orthogonal bioorthogonal reactions would allow for the sequential or simultaneous modification of the polymer with multiple different functionalities, leading to highly complex and multifunctional materials. nih.gov
| Reaction | Key Feature |
| CuAAC | High efficiency and versatility. rsc.orgnih.gov |
| SPAAC | Copper-free, ideal for live-cell applications. escholarship.orgnih.gov |
| iEDDA | Extremely fast reaction kinetics. nih.govcam.ac.uk |
Rational Design of Multi-Functional Materials with Tunable Properties
The ability to create polymers with precisely defined structures and functionalities opens the door to the rational design of multi-functional materials with tunable properties. technion.ac.ilpsu.edu this compound is an ideal building block for such materials due to its dual functionality.
By copolymerizing this compound with other "smart" monomers, it is possible to create materials that respond to various stimuli, such as temperature, pH, or light. frontiersin.orgnih.gov For example, copolymerization with N-isopropylacrylamide (NIPAM) could yield thermosensitive hydrogels. researchgate.net The pendant alkyne groups within these hydrogels can then be used to introduce additional functionalities, such as cell-adhesion peptides or enzymes, creating a truly multifunctional "smart" biomaterial. researchgate.net
The crosslinking density of hydrogels prepared from this compound can be precisely controlled. The acrylamide groups can be polymerized to form the primary polymer network, and the alkyne groups can be subsequently crosslinked using bifunctional azides. This dual-crosslinking strategy allows for the tuning of the mechanical properties, swelling behavior, and degradation kinetics of the resulting hydrogel. nih.gov This level of control is crucial for applications in tissue engineering, where the scaffold must mimic the properties of the native extracellular matrix. frontiersin.orgnih.govnih.gov The ability to tailor the material properties on demand is a key advantage offered by this versatile monomer.
Advanced Applications in Bioengineering and Material Science
The unique properties of polymers derived from this compound pave the way for a wide range of advanced applications in both bioengineering and material science.
In bioengineering , these polymers are promising candidates for:
Tissue Engineering Scaffolds: The ability to create biocompatible hydrogels with tunable mechanical properties and the potential to be functionalized with bioactive molecules makes them ideal for supporting cell growth and tissue regeneration. frontiersin.orgnih.gov
Drug Delivery Systems: The pendant alkyne groups can be used to attach targeting ligands and therapeutic agents, enabling the development of targeted and controlled drug release systems. nih.gov
Bioconjugation: These polymers can serve as backbones for the creation of complex bioconjugates, such as antibody-drug conjugates or multivalent inhibitors. rsc.org
In material science , potential applications include:
Functional Coatings: Polymers of this compound can be grafted onto surfaces to create functional coatings with tailored properties, such as anti-fouling or sensing capabilities.
Self-Healing Materials: The alkyne groups can participate in dynamic covalent chemistries, enabling the design of materials that can repair themselves after damage.
Advanced Composites: The ability to form strong covalent bonds with other components makes these polymers excellent candidates for use as matrices or reinforcing agents in composite materials.
The continued exploration of this compound and its polymers is expected to lead to significant advancements across these diverse scientific and technological fields.
Q & A
Q. What are the recommended methods for synthesizing N-(hex-5-yn-1-yl)prop-2-enamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of N-(hex-5-yn-1-yl)prop-2-enamide typically involves a coupling reaction between hex-5-yn-1-amine and acryloyl chloride under inert conditions. To optimize efficiency:
- Use a Schlenk line to maintain an oxygen-free environment, reducing side reactions.
- Employ triethylamine as a base to neutralize HCl byproducts.
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) or LC-MS.
- Purify via column chromatography (silica gel, gradient elution from hexane to ethyl acetate).
- Confirm purity (>95%) using HPLC with UV detection at 220 nm .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks using - and -NMR to confirm the alkyne (δ ~2.2 ppm for propargyl protons) and acrylamide (δ ~6.3–6.5 ppm for vinyl protons) moieties.
- IR Spectroscopy : Identify characteristic stretches (C≡C at ~2100 cm, C=O at ~1650 cm).
- X-ray Crystallography : Use SHELXL for refinement and Mercury for visualization to resolve bond lengths and angles, ensuring alignment with DFT-predicted geometries .
Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?
- Methodological Answer : The terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). To model reactivity:
- Use Gaussian or ORCA for DFT calculations to optimize transition states and predict regioselectivity.
- Compare HOMO-LUMO gaps of the alkyne vs. acrylamide to assess electronic effects.
- Validate predictions experimentally by reacting with benzyl azide and analyzing products via -NMR (triazole proton at δ ~7.8 ppm) .
Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in bond lengths or thermal motion may arise from:
Q. How does this compound interact with kinase targets, and what assays validate its inhibitory activity?
- Methodological Answer : The acrylamide group can covalently bind cysteine residues in kinases (e.g., EGFR T790M mutant):
- Kinase Assays : Use TR-FRET-based Z’-LYTE™ assays to measure IC values.
- Cellular Validation : Treat Ba/F3 cells expressing EGFR mutants and assess proliferation via MTT assays.
- Structural Confirmation : Co-crystallize with kinase domain (PDB deposition via WinGX) and analyze interactions (e.g., hydrogen bonds with gatekeeper residues) .
Q. What analytical approaches distinguish N-(hex-5-yn-1-yl)prop-2-enamide from its regioisomers or degradation products?
- Methodological Answer :
- LC-HRMS : Use a C18 column (ACN/water + 0.1% formic acid) and compare exact masses (e.g., [M+H] = 152.1181).
- MS/MS Fragmentation : Characterize product ions (e.g., loss of acrylamide moiety at m/z 95).
- Stability-Indicating Assays : Stress testing under heat/humidity followed by HPLC-DAD to detect degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
